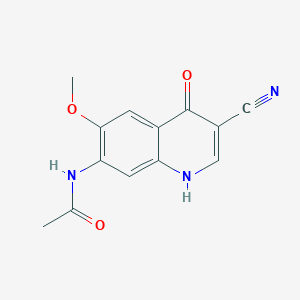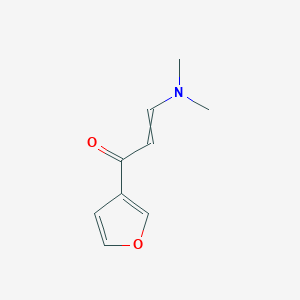
Acetamide, N-(3-cyano-1,4-dihydro-6-methoxy-4-oxo-7-quinolinyl)-
Descripción general
Descripción
Acetamide, N-(3-cyano-1,4-dihydro-6-methoxy-4-oxo-7-quinolinyl)- is an organic compound with the chemical formula C14H13N3O3 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(3-cyano-1,4-dihydro-6-methoxy-4-oxo-7-quinolinyl)- typically involves multiple steps One common method starts with quinoline as the starting materialThe reaction conditions often involve the use of solvents like ethanol, dimethyl sulfoxide (DMSO), and dichloromethane, with catalysts and reagents such as potassium hydroxide and methyl cyanoacetate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include solvent-free methods or microwave-assisted synthesis to reduce reaction times and improve product purity .
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N-(3-cyano-1,4-dihydro-6-methoxy-4-oxo-7-quinolinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include potassium hydroxide, phenyl isothiocyanate, and methyl cyanoacetate. Reaction conditions may involve heating, stirring, and the use of solvents like dimethylformamide (DMF) and dichloromethane .
Major Products
The major products formed from these reactions include various quinoline derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Acetamide, N-(3-cyano-1,4-dihydro-6-methoxy-4-oxo-7-quinolinyl)- has several scientific research applications:
Chemistry: It is used as a chemical reagent in organic synthesis to create novel heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Mecanismo De Acción
The mechanism of action of Acetamide, N-(3-cyano-1,4-dihydro-6-methoxy-4-oxo-7-quinolinyl)- involves its interaction with molecular targets and pathways within cells. The compound can inhibit specific enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
N-(3-Cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide: This compound has a similar structure but with an ethoxy group instead of a methoxy group.
N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide: This compound includes a chloro group, which can alter its chemical properties and biological activities.
Uniqueness
Acetamide, N-(3-cyano-1,4-dihydro-6-methoxy-4-oxo-7-quinolinyl)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its methoxy group, in particular, may influence its solubility and interaction with biological targets .
Propiedades
Fórmula molecular |
C13H11N3O3 |
|---|---|
Peso molecular |
257.24 g/mol |
Nombre IUPAC |
N-(3-cyano-6-methoxy-4-oxo-1H-quinolin-7-yl)acetamide |
InChI |
InChI=1S/C13H11N3O3/c1-7(17)16-11-4-10-9(3-12(11)19-2)13(18)8(5-14)6-15-10/h3-4,6H,1-2H3,(H,15,18)(H,16,17) |
Clave InChI |
XCMZZJIRZIMGSA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(C=C2C(=C1)NC=C(C2=O)C#N)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





METHANONE](/img/structure/B8783228.png)
![N-[1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]acetamide](/img/structure/B8783233.png)






![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 5-chloro-N,N-dimethyl-](/img/structure/B8783279.png)
